Salicylidene p-aminoacetophenone
Description
Salicylidene p-aminoacetophenone (SPA) is a Schiff base ligand synthesized by condensing p-aminoacetophenone (4-acetylaniline) with salicylaldehyde (2-hydroxybenzaldehyde) . The reaction typically occurs in ethanol under reflux with a catalytic amount of glacial acetic acid, forming a yellow crystalline product. SPA is characterized by its bidentate coordination via the phenolic oxygen and imine nitrogen, enabling the formation of stable metal complexes with Mn(II), Fe(II), Co(II), Ni(II), and Cu(II) .
Key structural features of SPA include:
- Acetophenone moiety: Provides electron-withdrawing effects, influencing electronic properties and metal-binding affinity.
- Salicylaldehyde-derived imine: Enhances stability and chelation efficiency.
- Planar geometry: Facilitates π-π stacking interactions in supramolecular assemblies.
Properties
IUPAC Name |
1-[4-[(2-hydroxyphenyl)methylideneamino]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-11(17)12-6-8-14(9-7-12)16-10-13-4-2-3-5-15(13)18/h2-10,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHNMJLIXGLSFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
788-23-8 | |
| Record name | Salicylidene p-aminoacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000788238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC116576 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-(2-HYDROXYBENZYLIDENEAMINO)ACETOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Condensation Method
Procedure: Dissolve 1 equivalent of p-aminoacetophenone in absolute ethanol. Separately, dissolve 1 equivalent of salicylaldehyde in ethanol. Mix both solutions, add 3 drops of glacial acetic acid, and reflux the mixture for approximately 1.5 hours. Upon cooling, a yellow solid precipitates, which is filtered, washed, and recrystallized from ethanol.
Results: The product, this compound, typically appears as a yellow crystalline solid with yields around 81.7% and melting points between 104°C and 106°C.
Two-Step Synthesis Involving Intermediate Formation
Some protocols involve first synthesizing an intermediate Schiff base from p-aminoacetophenone and another amine or derivative, followed by reaction with salicylaldehyde to form the final ligand. For example, the Schiff base ligand can be prepared by reacting p-aminoacetophenone with 4-chloroaniline, followed by condensation with salicylaldehyde under reflux conditions for 8 hours.
Step 1: Reflux p-aminoacetophenone with 4-chloroaniline in ethanol with acetic acid catalyst at 70°C for 10 hours to form an intermediate.
Step 2: React the intermediate with salicylaldehyde in ethanol under reflux for 8 hours to yield the final Schiff base ligand.
Yield: The final ligand is obtained as a solid precipitate after cooling and filtration, with purification by recrystallization.
Catalysts and Solvent Effects
Catalyst: Glacial acetic acid is commonly used as a catalyst to promote the Schiff base formation by activating the carbonyl group and facilitating water removal during imine formation.
Solvent: Absolute ethanol is the preferred solvent due to its ability to dissolve both reactants and facilitate reflux conditions. It also assists in the crystallization of the product upon cooling.
Reaction Time and Temperature: Refluxing for 1.5 to 8 hours at approximately 70°C is standard, with longer times often used when synthesizing more complex derivatives or when additional reactants are involved.
Characterization and Purification
The crude product is typically a yellow solid that is filtered and washed with ethanol to remove unreacted starting materials.
Recrystallization from absolute ethanol yields pure this compound crystals.
Characterization techniques include melting point determination, elemental analysis, FTIR spectroscopy (to confirm imine C=N stretching), UV-Vis spectroscopy, and sometimes NMR to confirm the structure.
Summary Table of Preparation Methods
| Method No. | Reactants | Conditions | Catalyst | Solvent | Time (hrs) | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | Salicylaldehyde + p-aminoacetophenone | Reflux at 70°C | Glacial acetic acid | Absolute ethanol | 1.5 | 81.7 | 104-106 | Direct Schiff base condensation |
| 2 | p-aminoacetophenone + 4-chloroaniline (intermediate) + salicylaldehyde | Reflux at 70°C (10h + 8h) | Glacial acetic acid | Absolute ethanol | 18 (total) | Not specified | Not specified | Two-step synthesis via intermediate |
| 3 | Salicylaldehyde + p-aminoacetophenone + 4-aminoantipyrine (complex ligand) | Reflux at 70°C | Glacial acetic acid | Absolute ethanol | 6 | 69.7 | 178-179 | Extended ligand synthesis for complexes |
Research Findings and Observations
The Schiff base formation is a straightforward condensation reaction with high yields and reproducibility.
The presence of glacial acetic acid significantly improves the reaction rate and yield by catalyzing the imine formation.
Reflux time and temperature control are crucial for maximizing yield and purity.
The product’s melting point is a reliable indicator of purity and successful synthesis.
The synthesized this compound serves as a ligand for various metal complexes (Mn, Fe, Co, Ni, Cu), which are characterized by spectroscopic and elemental analysis techniques.
Chemical Reactions Analysis
Coordination Reactions with Transition Metals
SPA acts as a bidentate ligand , coordinating through the hydroxyl oxygen and azomethine nitrogen . Key complexes and their properties:
Key Observations :
-
Molar Ratios : Metal-to-ligand ratios are typically 1:2 (e.g., Co(II), Ni(II)) or 1:1 (e.g., Fe(III)) .
-
Conductivity : Complexes exhibit non-electrolytic behavior (Λ = 4.7–6.4 Ω cm mol) .
-
Magnetic Moments : High-spin configurations confirmed for octahedral geometries (e.g., μ = 5.3 B.M. for Cu(II)) .
Spectroscopic Characterization
-
IR Spectroscopy :
-
UV-Vis Spectroscopy :
Thermal Degradation
Thermogravimetric analysis (TGA) of SPA complexes reveals multi-stage decomposition:
| Complex | Decomposition Steps (°C) | Final Residue |
|---|---|---|
| [Cu(SPA)Cl] | 159–160, 220–300, >300 | CuO (63.76%) |
| [Fe(SPA)Cl]·HO | 122–124, 200–250, >300 | FeO (58.2%) |
Reaction with Organic Substrates
SPA participates in multi-component reactions (e.g., with malononitrile and indole) to form 2-aminochromene derivatives . For example:
Scientific Research Applications
Salicylidene p-aminoacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound exhibits antibacterial and antioxidant activities, making it a potential candidate for drug development.
Medicine: Research has shown its potential in developing therapeutic agents due to its biological activities.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of salicylidene p-aminoacetophenone involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
N-(Salicylidene)-2-hydroxyaniline (Compound 1, )
- Structure: Derived from 2-hydroxyaniline (instead of p-aminoacetophenone) and salicylaldehyde.
- Synthesis: Direct condensation without acetophenone substitution.
Morpholine-4-Carbothiohydrazide Schiff Base ()
- Structure : Incorporates morpholine and thiosemicarbazide groups, creating a tetradentate ligand.
- Synthesis: Multi-step condensation involving p-aminoacetophenone, salicylaldehyde, and 4-morpholinethiosemicarbazide.
- Key difference: Additional sulfur and nitrogen donors enhance metal coordination versatility compared to SPA .
Salicylidene Acylhydrazides ()
- Structure: Replace acetophenone with acylhydrazide (-CONHNH₂) groups.
- Synthesis : Derived from salicylaldehyde and acylhydrazides.
- Key difference : Acylhydrazide moiety enables selective targeting of bacterial proteins (e.g., WrbA, Tpx) for anti-virulence activity .
N,N′-Bis(salicylidene)ethylenediamine (salen) ()
- Structure : Symmetric Schiff base with ethylenediamine bridging two salicylaldehyde units.
- Synthesis : Condensation of ethylenediamine with two equivalents of salicylaldehyde.
- Key difference : Larger cavity size allows for stronger magnetic coupling in Fe-salen complexes, making them suitable for drug delivery applications .
Physicochemical Properties
*Melting point of p-aminoacetophenone precursor: 105–107°C .
Antimicrobial Activity
- SPA and Metal Complexes: Limited direct data, but analogous salicylidene Schiff bases show MIC values of 8–64 µmol/dm³ against Mycobacterium tuberculosis . Cu(II)-SPA complexes are hypothesized to exhibit enhanced activity due to redox cycling .
- N-(Salicylidene)-2-hydroxyaniline : MIC = 8 µmol/dm³ against M. tuberculosis with low cytotoxicity (80% cell viability at 1000 µmol/dm³) .
- Salicylidene Acylhydrazides : Inhibit E. coli T3SS at IC₅₀ = 10–20 µM by targeting WrbA and Tpx proteins .
Cytotoxicity and Selectivity
- SPA: Toxicity data unavailable, but p-aminoacetophenone is known to induce methemoglobinemia at high doses .
- Fe-salen : Cytotoxic to cancer cells (IC₅₀ = 5–10 µM) with intrinsic magnetization for targeted therapy .
Biological Activity
Salicylidene p-aminoacetophenone (SAP) is a Schiff base compound formed by the condensation of salicylaldehyde and p-aminoacetophenone. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties. This article reviews the biological activities of SAP, supported by recent research findings, case studies, and data tables.
1. Synthesis and Characterization
The synthesis of SAP typically involves the reaction of salicylaldehyde with p-aminoacetophenone in an alcohol solvent under reflux conditions. The resulting Schiff base can be characterized using various techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm its structure and purity .
2. Antimicrobial Activity
SAP exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that SAP demonstrates activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for SAP against common pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
| Pseudomonas aeruginosa | 128 |
The antimicrobial efficacy of SAP is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic activities .
3. Antifungal Activity
In addition to antibacterial properties, SAP has shown promising antifungal activity. It has been tested against various fungal strains, including Candida albicans and Aspergillus niger. The results indicate that SAP can inhibit fungal growth effectively, with varying degrees of potency depending on the strain.
4. Anticancer Properties
Recent studies have highlighted the anticancer potential of SAP. It has been evaluated against several cancer cell lines, including:
- HL-60 (human promyelocytic leukemia)
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
Table 2 summarizes the IC50 values for SAP against different cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 | 3.14 |
| MCF-7 | 2.50 |
| HepG2 | 5.00 |
The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cell survival .
5. Antioxidant Activity
SAP also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress-related damage. Studies have employed various assays, such as DPPH and ABTS radical scavenging tests, to evaluate the antioxidant capacity of SAP.
Table 3: Antioxidant Activity of SAP
| Assay | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
These results indicate that SAP can effectively scavenge free radicals, thereby contributing to its overall biological activity .
6. Case Studies
A notable case study involved the synthesis of metal complexes derived from SAP, which were tested for enhanced biological activity. For instance, complexes formed with transition metals such as Cu(II) and Ni(II) exhibited improved anticancer effects compared to the free ligand . These metal complexes showed increased cytotoxicity against cancer cell lines, suggesting that coordination with metal ions can enhance the therapeutic potential of Schiff bases like SAP.
Q & A
Q. What are the standard synthetic routes for preparing Salicylidene p-aminoacetophenone?
this compound is synthesized via a Schiff base condensation reaction between p-aminoacetophenone and salicylaldehyde. Key steps include:
- Reduction of p-nitroacetophenone : p-Aminoacetophenone is obtained by reducing p-nitroacetophenone using Fe powder/CaCl₂ in an EtOH-H₂O mixture .
- Schiff base formation : The resulting p-aminoacetophenone reacts with salicylaldehyde under reflux in methanol, typically catalyzed by acids or bases, to form the Schiff base ligand. Reaction progress is monitored via TLC or UV-Vis spectroscopy .
- Characterization : The product is purified via recrystallization and confirmed using FTIR (C=N stretch at ~1600–1620 cm⁻¹) and NMR spectroscopy (aromatic proton shifts at δ 6.5–8.5 ppm) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- FTIR : Identifies functional groups (e.g., phenolic O-H stretch at ~3300 cm⁻¹, C=N stretch for the Schiff base) .
- UV-Vis : Confirms π→π* transitions in the aromatic and conjugated C=N systems (absorption bands at ~250–350 nm) .
- NMR : ¹H and ¹³C NMR provide structural details, such as the imine proton (δ ~8.3 ppm) and aromatic carbon environments .
- Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N percentages) .
Q. How is p-aminoacetophenone produced for use in synthesizing Salicylidene derivatives?
p-Aminoacetophenone is synthesized via nitro reduction of p-nitroacetophenone using Fe powder/CaCl₂ in a 9:1 EtOH-H₂O mixture. The reaction is stirred at 70–80°C for 4–6 hours, followed by filtration and recrystallization (yield: ~75–85%) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., fluorescence vs. absorption peaks) be resolved?
Discrepancies between fluorescence and absorption spectra (e.g., Stokes shifts) arise from solvent polarity, temperature, and excited-state relaxation. For example, p-aminoacetophenone in ethanol at 77 K shows luminescence peaks red-shifted by ~50 nm compared to room-temperature absorption bands. Methodological solutions include:
- Conducting temperature-controlled experiments (e.g., ethanol glass at 77 K) .
- Using time-resolved spectroscopy to differentiate between singlet and triplet states .
- Comparing computational models (e.g., CNDO/S calculations) with experimental data to validate electronic transitions .
Q. What strategies optimize reaction yields in metal complex synthesis using this compound?
- Ligand-to-metal ratio : A 2:1 molar ratio (ligand:metal) typically maximizes coordination efficiency, as seen in [ML₂(H₂O)₂] complexes (M = Mn, Co, Ni) .
- Solvent selection : Methanol or ethanol enhances solubility and minimizes side reactions during reflux .
- pH control : Maintaining a pH of 6–8 prevents ligand hydrolysis and ensures stable chelation .
- Characterization : Magnetic susceptibility measurements (e.g., µeff for Ni²+ ~3.2 BM) confirm octahedral geometry, while molar conductivity (<10 Ω⁻¹ cm² mol⁻¹) indicates non-electrolytic behavior .
Q. How do computational methods (e.g., DFT) explain the photophysical properties of this compound?
Density Functional Theory (DFT) calculations correlate experimental UV-Vis absorption bands with HOMO→LUMO transitions. For example:
- The HOMO of p-aminoacetophenone is localized on the amino and carbonyl groups, while the LUMO resides on the aromatic ring.
- Substituent effects (e.g., electron-donating -NH₂) lower the energy gap (Eg ~3.5 eV), aligning with absorption at ~350 nm .
- Solvent effects are modeled using the Polarizable Continuum Model (PCM) to predict spectral shifts in polar vs. non-polar media .
Q. What methodological challenges arise in evaluating antibacterial activity of this compound derivatives?
- Bioassay design : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., sulfonamide hybrids) with activity. For example, chalcone-sulfonamide hybrids (e.g., compound 8 ) show enhanced activity due to improved membrane permeability .
- Control experiments : Include positive controls (e.g., ampicillin) and assess cytotoxicity via mammalian cell lines (e.g., HEK-293) .
Contradictions and Resolutions
- Spectral Variations : Discrepancies in fluorescence intensity between studies are resolved by standardizing solvent polarity and temperature.
- Synthetic Yields : Differences in p-aminoacetophenone reduction yields (75–85% vs. 70% ) stem from variations in Fe powder purity and reaction time.
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
